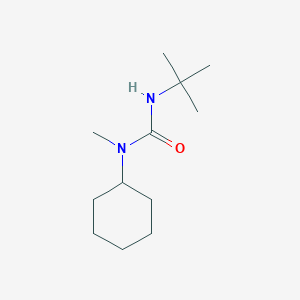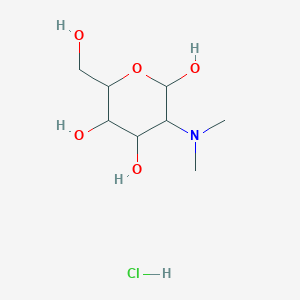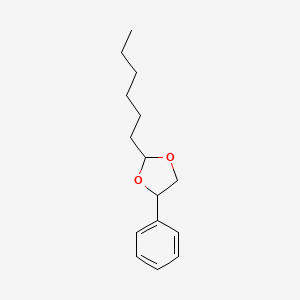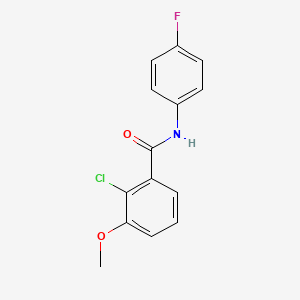![molecular formula C9H18OSi B15075787 Silane, trimethyl-7-oxabicyclo[4.1.0]hept-1-yl- CAS No. 60484-85-7](/img/structure/B15075787.png)
Silane, trimethyl-7-oxabicyclo[4.1.0]hept-1-yl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, trimethyl-7-oxabicyclo[4.1.0]hept-1-yl-, also known as trimethyl (7-oxabicyclo[4.1.0]hept-1-yl)silane, is a chemical compound with the molecular formula C9H18OSi. This compound is characterized by its unique bicyclic structure, which includes an oxirane ring fused to a cyclohexane ring. The presence of the trimethylsilyl group further enhances its reactivity and utility in various chemical applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of silane, trimethyl-7-oxabicyclo[4.1.0]hept-1-yl- typically involves the reaction of 7-oxabicyclo[4.1.0]hept-1-ene with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the production process .
化学反应分析
Types of Reactions
Silane, trimethyl-7-oxabicyclo[4.1.0]hept-1-yl- undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: Diols
Reduction: Alcohols
Substitution: Various substituted silanes
科学研究应用
Silane, trimethyl-7-oxabicyclo[4.1.0]hept-1-yl- has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to functionalize substrates and improve the dispersion of nanoparticles.
Biology: Employed in the synthesis of bioactive molecules and as a reagent in biochemical assays.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
作用机制
The mechanism of action of silane, trimethyl-7-oxabicyclo[4.1.0]hept-1-yl- involves its ability to act as a coupling agent, facilitating the formation of covalent bonds between different molecules. The oxirane ring is highly reactive and can undergo ring-opening reactions, leading to the formation of new chemical bonds. The trimethylsilyl group enhances the compound’s stability and reactivity, making it a valuable tool in various chemical processes .
相似化合物的比较
Similar Compounds
Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane: Another silane-based compound with similar applications in surface functionalization and nanoparticle dispersion.
Trimethyl(6-phenyl-7-oxabicyclo[4.1.0]hept-2-yl)silane: A related compound with a phenyl group, offering different reactivity and applications.
Trimethyl(13-oxabicyclo[10.1.0]tridec-1-yl)silane: A larger bicyclic silane with unique properties and uses.
Uniqueness
Silane, trimethyl-7-oxabicyclo[4.1.0]hept-1-yl- is unique due to its specific bicyclic structure and the presence of the trimethylsilyl group. This combination provides a balance of stability and reactivity, making it suitable for a wide range of applications in scientific research and industry .
属性
CAS 编号 |
60484-85-7 |
|---|---|
分子式 |
C9H18OSi |
分子量 |
170.32 g/mol |
IUPAC 名称 |
trimethyl(7-oxabicyclo[4.1.0]heptan-1-yl)silane |
InChI |
InChI=1S/C9H18OSi/c1-11(2,3)9-7-5-4-6-8(9)10-9/h8H,4-7H2,1-3H3 |
InChI 键 |
ZZMCMSCUGYSBFL-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C12CCCCC1O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


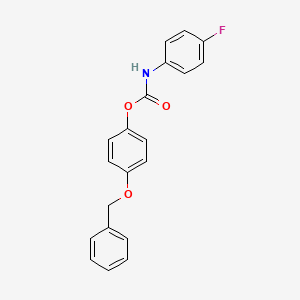
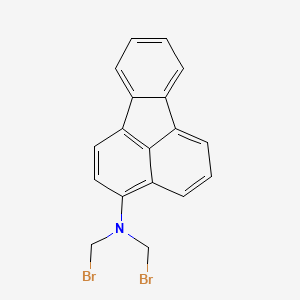
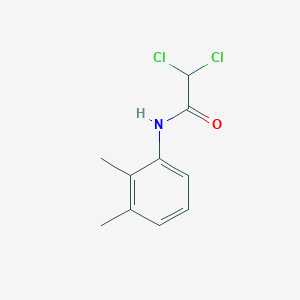

![N-phenylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B15075732.png)

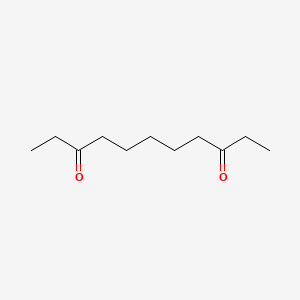
![5-Phenyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B15075749.png)
